molecular formula C22H17ClN2O3 B14862605 (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B14862605
M. Wt: 392.8 g/mol
InChI Key: ZHLRGZCQIKFTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, a furan ring, and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated benzene derivative.

    Attachment of the Furan Ring: The furan ring can be attached through a condensation reaction with a furan-2-carbaldehyde derivative.

    Formation of the Imino Group: The imino group is formed through a Schiff base reaction involving an amine and an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the phenyl group.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and phenyl group.

    Reduction: Amino derivatives resulting from the reduction of the imino group.

    Substitution: Substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(thiophen-2-yl)methyl]-2H-chromene-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-[(furan-2-yl)methyl]-2H-chromene-3-carboxamide lies in its combination of a chromene core, a furan ring, and a chlorinated phenyl group. This combination of structural features can impart unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

2-(5-chloro-2-methylphenyl)imino-N-(furan-2-ylmethyl)chromene-3-carboxamide

InChI

InChI=1S/C22H17ClN2O3/c1-14-8-9-16(23)12-19(14)25-22-18(11-15-5-2-3-7-20(15)28-22)21(26)24-13-17-6-4-10-27-17/h2-12H,13H2,1H3,(H,24,26)

InChI Key

ZHLRGZCQIKFTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NCC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.